Amicetin
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Overview
Description
Allomycin is a naturally occurring antibiotic belonging to the class of sideromycins, which are compounds composed of iron carriers called siderophores linked to antibiotic moieties. Allomycin is particularly effective against Gram-negative bacteria of the family Enterobacteriaceae and some Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allomycin is produced by certain strains of streptomycetes. The biosynthesis involves the assembly of a siderophore moiety, which is similar to ferrichrome, and an antibiotic moiety. The siderophore part contains three molecules of δ-N-hydroxy-δ-N-acetyl ornithine linked to a serine, all by peptide linkage. The C-terminus of the serine is linked to another serine attached to the antibiotically active 4’-thio (N4-carbamoyl-3-methyl) cytidine moiety .
Industrial Production Methods: Industrial production of allomycin typically involves the fermentation of streptomycetes in a controlled environment. The fermentation broth is then processed to isolate and purify the antibiotic. This process may include steps such as filtration, solvent extraction, and chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Allomycin undergoes various chemical reactions, including:
Oxidation: The antibiotic moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the antibiotic moiety.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Allomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of siderophore-mediated iron transport and antibiotic activity.
Biology: Investigated for its role in microbial iron acquisition and its impact on bacterial growth and survival.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
Allomycin exerts its effects by inhibiting seryl-tRNA synthetase, an essential enzyme involved in protein synthesis. The siderophore moiety facilitates the uptake of the antibiotic into bacterial cells by mimicking natural iron transport mechanisms. Once inside the cell, the antibiotic moiety inhibits seryl-tRNA synthetase, leading to the disruption of protein synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Albomycin: Another sideromycin with a similar structure and mechanism of action.
Ferrichrome: A siderophore with a similar iron-binding moiety but lacking the antibiotic component.
Enterobactin: A highly efficient siderophore produced by some Gram-negative bacteria.
Uniqueness: Allomycin is unique in its dual functionality, combining iron transport with antibiotic activity. This dual functionality allows it to effectively target and kill bacteria by exploiting their iron acquisition systems, making it a potent antibiotic against resistant strains .
Properties
CAS No. |
17650-86-1 |
---|---|
Molecular Formula |
C29H42N6O9 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41) |
InChI Key |
HDNVYHWHCVTDIV-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)[C@](C)(CO)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)N(C)C)O)O |
Canonical SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amicetin; Amicetin-A; Amicetin A; D-13; D 13; D13; Sacromycin; U-4761; U 4761; U4761; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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